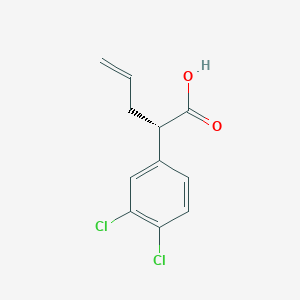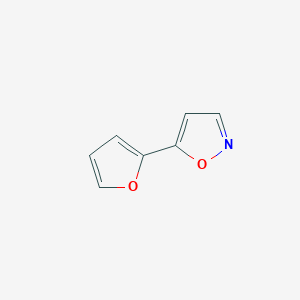
5-(2-フリル)イソキサゾール
概要
説明
5-(2-Furyl)isoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring
科学的研究の応用
5-(2-Furyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
作用機序
Target of Action
Isoxazoles, including 5-(2-Furyl)isoxazole, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They are known to interact with various enzymes and receptors in biological systems . .
Mode of Action
The mode of action of isoxazoles involves their interaction with their targets, leading to changes in the biological system. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including 5-(2-Furyl)isoxazole, synthetically useful .
Biochemical Pathways
Isoxazoles are known to affect various biochemical pathways due to their wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . .
Result of Action
The result of the action of 5-(2-Furyl)isoxazole would depend on its specific targets and mode of action. Given its potential biological activities, it could have various molecular and cellular effects . .
生化学分析
Biochemical Properties
5-(2-Furyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(2-Furyl)isoxazole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with proteins often involves non-covalent binding, which can alter the protein’s conformation and activity .
Cellular Effects
The effects of 5-(2-Furyl)isoxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(2-Furyl)isoxazole can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins that are critical for cell function. These changes can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(2-Furyl)isoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site of the enzyme or receptor, resulting in changes in their conformation and function. Additionally, 5-(2-Furyl)isoxazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-(2-Furyl)isoxazole can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, 5-(2-Furyl)isoxazole may degrade into other compounds that have different biological activities. Additionally, prolonged exposure to 5-(2-Furyl)isoxazole can lead to adaptive responses in cells, such as changes in gene expression or protein activity, which can alter the compound’s effects over time .
Dosage Effects in Animal Models
The effects of 5-(2-Furyl)isoxazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At high doses, 5-(2-Furyl)isoxazole can cause toxic or adverse effects, such as inhibition of critical enzymes or disruption of cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-(2-Furyl)isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 5-(2-Furyl)isoxazole can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of 5-(2-Furyl)isoxazole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 5-(2-Furyl)isoxazole can accumulate in specific compartments or organelles, where it can exert its effects. The localization and accumulation of the compound can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-(2-Furyl)isoxazole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-(2-Furyl)isoxazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can modulate metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)isoxazole can be achieved through several methods. One common approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of 5-(2-Furyl)isoxazole often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and sustainable, aligning with the principles of green chemistry.
化学反応の分析
Types of Reactions
5-(2-Furyl)isoxazole undergoes various chemical reactions, including:
Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific catalysts and conditions, such as elevated temperatures and controlled pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-Furyl)isoxazole include:
Isoxazole: A five-membered ring containing nitrogen and oxygen atoms.
Uniqueness
5-(2-Furyl)isoxazole is unique due to the presence of both a furan ring and an isoxazole ring in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile compound for various applications .
特性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-6(9-5-1)7-3-4-8-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKQMIWNVTWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives?
A1: 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives can be synthesized by reacting methyl (ethyl) 2-furoylpropiolates with hydroxylamine. This reaction yields methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate. []
Q2: Are there alternative reagents to obtain 5-(2-Furyl)isoxazole derivatives besides hydroxylamine?
A2: Yes, β-(2-Furyl)-α-haloacrylonitriles can react with either hydroxylamine hydrochloride or N-hydroxyurea to produce 3-amino-5-(2-furyl)isoxazoles. [] Additionally, reacting methyl (ethyl) 2-furoylpropiolates with hydrazine hydrate yields methyl (ethyl) 5-(2'-furyl) pyrzaole-3-carboxylates, showcasing a different heterocyclic structure. []
Q3: How can the position of a nitro group be confirmed in 5-(2-Furyl)isoxazole derivatives?
A3: The position of a nitro group in the furan ring of 5-(2-Furyl)isoxazole derivatives can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. [] These techniques provide structural information by analyzing the interaction of electromagnetic radiation with the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


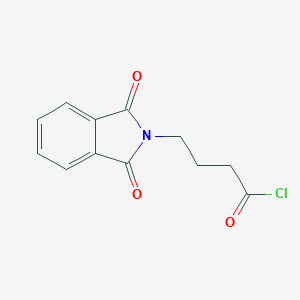
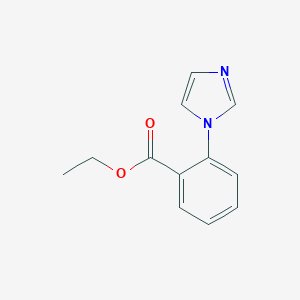
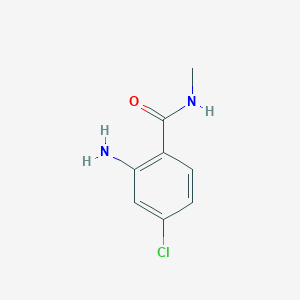

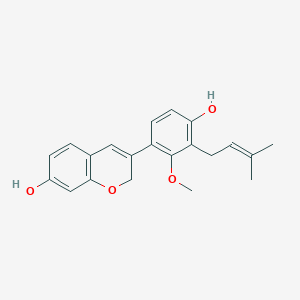
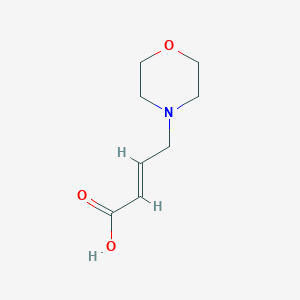
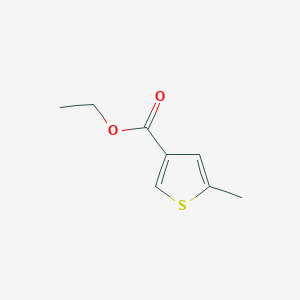
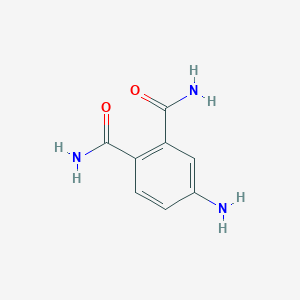
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
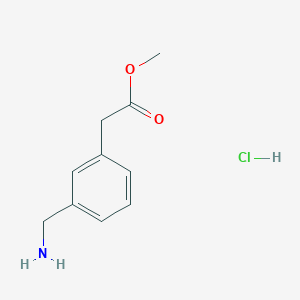
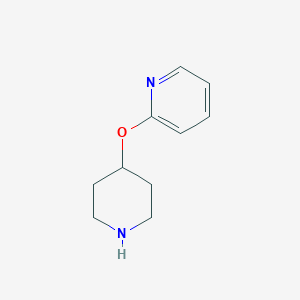
![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
